

# Spectroscopic Analysis of 3-(3-Methylphenyl)propionaldehyde: A Technical Guide

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Compound of Interest		
Compound Name:	3-(3- Methylphenyl)propionaldehyde	
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#### Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(3-Methylphenyl)propionaldehyde** (CAS No: 95416-60-7), a key intermediate in various chemical syntheses.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its structural characterization through modern spectroscopic techniques. The molecular formula for this compound is C<sub>10</sub>H<sub>12</sub>O, and its molecular weight is approximately 148.20 g/mol .[2][3] This guide consolidates spectral data interpretation, experimental methodologies, and logical workflows for the identification and characterization of this aldehyde.

## **Data Presentation: Spectroscopic Summary**

The following tables summarize the key quantitative data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These values are critical for the structural elucidation and confirmation of **3-(3-Methylphenyl)propionaldehyde**.

Table 1: Infrared (IR) Spectroscopy Data



Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Mode	Functional Group
~2925	Strong	C-H Stretch	Alkyl (CH <sub>2</sub> )
~2820 & ~2720	Medium	C-H Stretch (Fermi Doublet)	Aldehyde (CHO)
~1725	Strong, Sharp	C=O Stretch	Aldehyde (CHO)
~1605 & ~1490	Medium-Weak	C=C Stretch	Aromatic Ring
~780	Strong	C-H Bend (out-of- plane)	1,3-disubstituted (meta) Aromatic

Interpretation: The IR spectrum is characterized by a strong carbonyl (C=O) absorption around 1725 cm<sup>-1</sup>, typical for an aliphatic aldehyde. The presence of the aldehyde is further confirmed by the distinctive Fermi doublet for the aldehydic C-H stretch. Aromatic C=C stretching and out-of-plane bending vibrations confirm the substituted benzene ring.

Table 2: <sup>1</sup>H NMR Spectroscopy Data (Predicted, CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Proton Assignment
9.81	t	1H	Aldehyde (-CHO)
7.15	t	1H	Ar-H (Position 5)
7.00	m	3H	Ar-H (Positions 2, 4, 6)
2.95	t	2H	-CH2-CH2CHO
2.78	t	2H	-CH2-CH2CHO
2.35	S	3H	Ar-CH₃

Interpretation: The <sup>1</sup>H NMR spectrum clearly shows a downfield triplet at ~9.81 ppm, which is characteristic of an aldehyde proton. The aromatic region displays signals corresponding to the



four protons on the meta-substituted ring. Two triplets represent the adjacent methylene groups of the propyl chain, and a singlet at ~2.35 ppm confirms the methyl group on the aromatic ring.

Table 3: <sup>13</sup>C NMR Spectroscopy Data (Predicted, CDCl<sub>3</sub>, 101 MHz)

Chemical Shift (δ, ppm)	Carbon Assignment
202.0	Aldehyde (C=O)
138.5	Aromatic (C-CH₃)
138.0	Aromatic (C-CH <sub>2</sub> CH <sub>2</sub> CHO)
129.0	Aromatic (CH)
128.5	Aromatic (CH)
127.0	Aromatic (CH)
126.0	Aromatic (CH)
45.5	-CH <sub>2</sub> -CH <sub>2</sub> CHO
28.0	-CH <sub>2</sub> -CH <sub>2</sub> CHO
21.4	Ar-CH₃

Interpretation: The <sup>13</sup>C NMR spectrum is distinguished by the resonance at ~202.0 ppm, unequivocally assigned to the carbonyl carbon of the aldehyde. The aromatic region shows six distinct signals, as expected for a meta-substituted ring, while the aliphatic region contains signals for the two propyl chain carbons and the aromatic methyl carbon.

Table 4: Mass Spectrometry (GC-MS) Data



m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Ion Assignment
148	40	[M] <sup>+</sup> (Molecular Ion)
119	20	[M - CHO]+
91	100	[C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion)
65	35	[C5H5]+

Interpretation: The mass spectrum displays a molecular ion peak [M]<sup>+</sup> at m/z 148, consistent with the compound's molecular weight.[3] The base peak at m/z 91 corresponds to the stable tropylium ion, a common fragment for alkyl-substituted benzene derivatives, formed after benzylic cleavage. The peak at m/z 119 represents the loss of the formyl radical (-CHO).

### **Experimental Protocols**

Standard analytical techniques are employed to acquire the spectroscopic data for **3-(3-Methylphenyl)propionaldehyde**.

- 1. Infrared (IR) Spectroscopy
- Method: Attenuated Total Reflectance (ATR)
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR crystal.
- Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is typically recorded from 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>. A
  background spectrum of the clean, empty crystal is recorded first and automatically
  subtracted from the sample spectrum. Data is averaged over 16 to 32 scans to improve the
  signal-to-noise ratio.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.

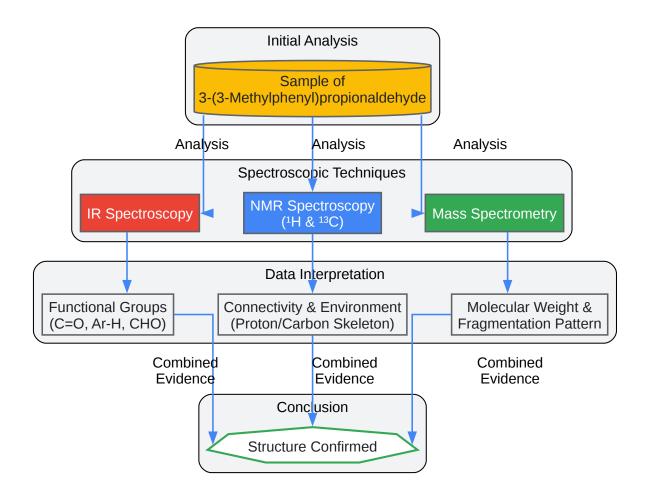


- Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- ¹H NMR Acquisition: A standard pulse sequence (e.g., zg30) is used. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and acquisition of 16-64 transients.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlet signals for all carbons. Key parameters include a spectral width of ~240 ppm, a longer relaxation delay (2-5 seconds), and acquisition of 1024 or more scans to achieve adequate signal-to-noise.
- 3. Mass Spectrometry (MS)
- Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
- Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole analyzer).
- Sample Preparation: The sample is diluted in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.
- GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure separation of components. Helium is typically used as the carrier gas.
- MS Conditions: Electron ionization is performed at a standard energy of 70 eV. The mass analyzer scans a mass range of m/z 40-400.

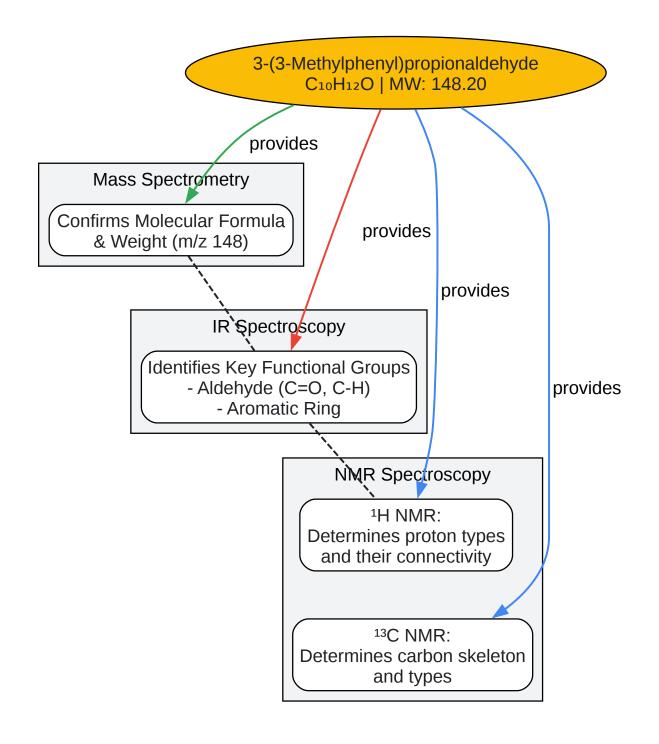
### **Visualizations: Workflows and Relationships**

Diagram 1: Spectroscopic Identification Workflow









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#### References

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- To cite this document: BenchChem. [Spectroscopic Analysis of 3-(3-Methylphenyl)propionaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF].
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